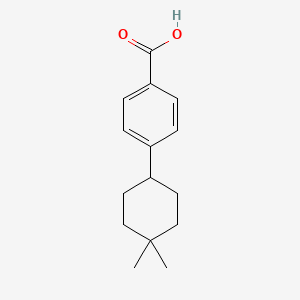

4-(4,4-Dimethylcyclohexyl)benzoic acid

Beschreibung

BenchChem offers high-quality 4-(4,4-Dimethylcyclohexyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4,4-Dimethylcyclohexyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H20O2 |

|---|---|

Molekulargewicht |

232.32 g/mol |

IUPAC-Name |

4-(4,4-dimethylcyclohexyl)benzoic acid |

InChI |

InChI=1S/C15H20O2/c1-15(2)9-7-12(8-10-15)11-3-5-13(6-4-11)14(16)17/h3-6,12H,7-10H2,1-2H3,(H,16,17) |

InChI-Schlüssel |

MMBALQDTEMCRKZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCC(CC1)C2=CC=C(C=C2)C(=O)O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Researcher's Technical Guide to Sourcing and Validating 4-(4,4-Dimethylcyclohexyl)benzoic Acid for Drug Discovery

For researchers, scientists, and drug development professionals, the integrity of every experiment begins with the quality of the starting materials. This guide provides an in-depth technical overview of sourcing and validating 4-(4,4-dimethylcyclohexyl)benzoic acid, a specialized small molecule with potential applications in medicinal chemistry. Given that this compound is not a readily available catalog item, this document focuses on the practicalities of custom synthesis and the rigorous quality control required to ensure experimental success.

Introduction: The Scientific Rationale for 4-(4,4-Dimethylcyclohexyl)benzoic Acid

The 4-(4,4-dimethylcyclohexyl)benzoic acid scaffold is of significant interest in medicinal chemistry. It combines a rigid cyclohexyl ring with a benzoic acid moiety, a common structural motif in pharmacologically active compounds. Benzoic acid and its derivatives are fundamental building blocks in the synthesis of a wide array of therapeutics, from non-steroidal anti-inflammatory drugs (NSAIDs) to targeted cancer therapies[1][2][3].

The specific inclusion of a gem-dimethyl group on the cyclohexane ring is a strategic design choice. This structural feature can confer several advantageous properties to a drug candidate:

-

Increased Metabolic Stability: The gem-dimethyl group can act as a "metabolic shield," preventing oxidative degradation at that position, which can prolong the compound's half-life in biological systems[4].

-

Conformational Rigidity: By restricting the rotation of the cyclohexane ring, the gem-dimethyl group can help lock the molecule into a specific, biologically active conformation. This can lead to increased potency and selectivity for its target protein[5][6][7].

-

Improved Pharmacokinetics: The lipophilic nature of the dimethylcyclohexyl group can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially enhancing oral bioavailability and tissue distribution[6][8].

These properties make 4-(4,4-dimethylcyclohexyl)benzoic acid and its analogs attractive scaffolds for exploring structure-activity relationships (SAR) in drug discovery programs.

Sourcing Strategy for a Niche Compound: The Custom Synthesis Pathway

A preliminary search of major chemical supplier catalogs reveals that 4-(4,4-dimethylcyclohexyl)benzoic acid is not a standard, off-the-shelf product. For researchers, this necessitates a partnership with a Contract Research Organization (CRO) or a custom synthesis provider.

Identifying and Vetting Custom Synthesis Partners

The selection of a CRO is a critical step that directly impacts project timelines and data quality. Key evaluation criteria include:

-

Expertise in Relevant Chemistry: The CRO should have demonstrable experience in multi-step organic synthesis, particularly with aromatic and alicyclic compounds[9][10].

-

Analytical Capabilities: Ensure the organization has in-house capabilities for comprehensive analytical testing, including NMR, LC-MS, and HPLC, to verify the structure and purity of the final compound[11].

-

Communication and Project Management: A reliable CRO will provide regular progress updates and be transparent about any synthetic challenges[12][13].

-

Contractual Models: CROs typically offer services on a Fee-For-Service (FFS) or Full-Time Equivalent (FTE) basis. For a single compound synthesis, an FFS model, where payment is contingent on successful delivery, is often preferable as it mitigates the client's risk[14][15].

Potential Custom Synthesis Providers

The following table lists examples of companies that offer custom chemical synthesis services and have experience with related chemistries. This is not an exhaustive list but serves as a starting point for inquiries.

| Company | Service Focus | Geographic Regions Served |

| ChiroBlock GmbH | Specializes in custom synthesis and contract research for complex organic molecules. | Global |

| Apex Molecular | Provides custom synthesis, medicinal chemistry support, and scale-up services. | UK, Europe, USA, Global |

| Noctiluca | A CRO based in Poland offering organic and custom synthesis for pharmaceutical and biotech industries. | Europe, USA, Global |

| SigutLabs | Develops novel synthetic routes for compounds in organic, bioorganic, and medicinal chemistry. | Global |

| Atlanchim Pharma | Offers custom synthesis of fine chemicals, with expertise in heterocycles, chiral molecules, and alkaloids. | Europe |

Incoming Quality Control: A Self-Validating System for Experimental Integrity

Upon receiving a custom-synthesized compound, it is imperative to perform rigorous in-house quality control to verify its identity, purity, and concentration before use in any biological assay. This step is non-negotiable for ensuring data reproducibility and reliability.

Visual Inspection and Preliminary Checks

-

Documentation Review: Cross-reference the supplier's Certificate of Analysis (CoA) with your initial request. The CoA should detail the compound's identity, purity (typically by HPLC and/or qNMR), and the analytical methods used.

-

Physical Appearance: The compound is expected to be a white to off-white crystalline solid. Note any discoloration or inconsistencies.

-

Solubility Test: Test the solubility of a small amount of the compound in relevant solvents for your planned experiments (e.g., DMSO, ethanol). This will also be crucial for preparing accurate stock solutions.

Advanced Analytical Validation

The following analytical techniques are essential for the comprehensive validation of a custom-synthesized compound like 4-(4,4-dimethylcyclohexyl)benzoic acid.

Experimental Protocol: HPLC/LC-MS for Purity and Identity Confirmation

-

Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.

-

HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might be 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the benzene ring absorbs (e.g., 254 nm).

-

-

LC-MS Method:

-

Utilize the same HPLC conditions as above, with the eluent directed into a mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes. In negative mode, expect to see the deprotonated molecule [M-H]⁻.

-

-

Data Analysis:

-

Purity: The HPLC chromatogram should show a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

Identity: The mass spectrum should show a peak corresponding to the expected mass of the compound (C15H20O2, Molecular Weight: 232.32 g/mol ).

-

Experimental Protocol: ¹H NMR for Structural Verification

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Analysis: The spectrum should be consistent with the structure of 4-(4,4-dimethylcyclohexyl)benzoic acid. Key expected signals include:

-

Aromatic protons on the benzene ring (typically in the 7-8 ppm region).

-

Protons on the cyclohexane ring (typically in the 1-3 ppm region).

-

A singlet for the two methyl groups (gem-dimethyl) on the cyclohexane ring.

-

A broad singlet for the carboxylic acid proton (often >10 ppm, may be exchanged with D₂O).

-

Experimental Protocol: FTIR for Functional Group Identification

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or use an ATR-FTIR spectrometer.

-

Acquisition: Acquire an infrared spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Confirm the presence of key functional groups:

-

A broad O-H stretch for the carboxylic acid (typically ~2500-3300 cm⁻¹).

-

A strong C=O stretch for the carboxylic acid (typically ~1680-1710 cm⁻¹).

-

C-H stretches for the aromatic and aliphatic portions of the molecule.

-

QC Workflow Visualization

The following diagram illustrates the logical flow for the quality control of a custom-synthesized batch of 4-(4,4-dimethylcyclohexyl)benzoic acid.

Caption: A comprehensive workflow for the quality control of a custom-synthesized research compound.

Concluding Remarks

Sourcing specialized compounds like 4-(4,4-dimethylcyclohexyl)benzoic acid requires a shift from simple procurement to a more involved process of partnership with a custom synthesis provider and rigorous in-house validation. By understanding the medicinal chemistry rationale behind the compound's structure, carefully selecting a synthesis partner, and implementing a self-validating quality control system, researchers can ensure the integrity of their starting materials. This diligence is fundamental to producing high-quality, reproducible data and ultimately, to the success of any drug discovery and development program.

References

-

Menta, E., et al. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 60(18), 7546-7568. Available at: [Link]

-

American Chemical Society. (n.d.). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Menta, E., et al. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. Available at: [Link]

-

ResearchGate. (2017). Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. Available at: [Link]

-

BioPharmGuy. (n.d.). 122 Contract Research Companies: Chemical Synthesis. Available at: [Link]

-

Chiroblock GmbH. (n.d.). What is Custom Synthesis? What is a CRO and what's a FTE contract?. Available at: [Link]

-

ScienceOpen. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. Available at: [Link]

-

chemeurope.com. (n.d.). 14 Contract Research Companies From around the world. Available at: [Link]

-

Apex Molecular. (n.d.). Fee For Service & Full Time Equivalent. Available at: [Link]

-

Noctiluca. (n.d.). CRO chemistry laboratory. Available at: [Link]

-

SigutLabs. (n.d.). Contract research. Available at: [Link]

-

Chemical Services. (n.d.). Chemical Services. Available at: [Link]

-

Chiroblock GmbH. (n.d.). Costs for Custom Synthesis & Contract Models. Available at: [Link]

-

Atlanchim Pharma. (n.d.). Custom synthesis : fee for service. Available at: [Link]

-

Apex Molecular. (n.d.). Custom synthesis for U.S. Organizations. Available at: [Link]

-

YouTube. (2021). Benzoic Acid Synthesis. Available at: [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]

-

PubMed. (1997). Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of benzoic acid derivative 6. Available at: [Link]

- Google Patents. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.

- Google Patents. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

-

The Aquila Digital Community. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. Available at: [Link]

-

PrepChem.com. (2017). Preparation of benzoic acid. Available at: [Link]

-

ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]

-

ResearchGate. (2024). medicinal chemistry: scope, applications, and significance in modern science marvellous eyube. Available at: [Link]

- Google Patents. (n.d.). CN105693508A - Method for synthesizing 4-(4-phenylbutoxy) benzoic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Contract Research companies from around the world ⇒ chemeurope.com [chemeurope.com]

- 10. noctiluca.eu [noctiluca.eu]

- 11. Contract research - SigutLabs [sigutlabs.com]

- 12. apexmolecular.com [apexmolecular.com]

- 13. Chemical Services [huawe.com]

- 14. Costs for Custom Synthesis & Contract Models - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]

- 15. atlanchimpharma.com [atlanchimpharma.com]

Introduction to the 4,4-Dimethylcyclohexyl-phenyl Carboxylic Acid Scaffold

An In-depth Technical Guide to the Properties and Applications of 4,4-Dimethylcyclohexyl-phenyl Carboxylic Acids

Abstract: This technical guide provides a comprehensive overview of 4,4-dimethylcyclohexyl-phenyl carboxylic acids, a class of molecules holding significant potential in modern drug discovery and materials science. We delve into the core physicochemical properties, robust synthetic strategies, and detailed analytical characterization of this molecular scaffold. The guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the strategic application of this structure. We explore the causality behind its unique attributes, from the influence of the bulky 4,4-dimethylcyclohexyl moiety on metabolic stability and lipophilicity to the critical role of the phenyl carboxylic acid group as a pharmacophore. Detailed experimental protocols and characterization data are provided to serve as a practical resource for laboratory application.

The carboxylic acid functional group is a cornerstone of medicinal chemistry, present in the pharmacophore of over 450 marketed drugs.[1][2][3] Its ability to form strong hydrogen bonds and electrostatic interactions makes it a frequent determinant in drug-target binding.[3] However, the carboxylate moiety can also introduce challenges, including reduced metabolic stability and limited passive diffusion across biological membranes.[1][2]

The 4,4-dimethylcyclohexyl-phenyl carboxylic acid scaffold represents a strategic molecular design aimed at harnessing the benefits of the carboxylic acid group while mitigating its liabilities. This structure uniquely combines two key components:

-

The Phenyl Carboxylic Acid Moiety: This component serves as a versatile pharmacophore, capable of engaging with a wide array of biological targets. Its acidic nature allows for salt formation, which can be leveraged to modulate solubility and formulation properties.

-

The 4,4-Dimethylcyclohexyl Group: This bulky, lipophilic substituent provides several tactical advantages. The gem-dimethyl substitution creates a sterically hindered and chemically inert center, which can block potential sites of metabolic oxidation and enhance the compound's pharmacokinetic profile. Furthermore, its significant nonpolar character allows for fine-tuning of the molecule's overall lipophilicity, a critical parameter for membrane permeability and target engagement within hydrophobic binding pockets.

This guide will explore the synthesis, properties, and potential applications of this promising class of molecules.

Caption: General structure of a 4,4-dimethylcyclohexyl-phenyl carboxylic acid.

Synthetic Strategies and Methodologies

The creation of the carbon-carbon bond between the aliphatic cyclohexane ring and the aromatic phenyl ring is the crucial step in synthesizing this scaffold. While several methods exist, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction offers superior versatility, functional group tolerance, and milder reaction conditions compared to alternatives like Friedel-Crafts alkylation, which can be prone to carbocation rearrangements and require harsh Lewis acids.

Recommended Pathway: Suzuki-Miyaura Cross-Coupling

This approach involves the coupling of an aryl halide (or triflate) with a cyclohexylboronic acid (or ester), or vice versa. The pathway outlined below utilizes a readily available bromo-benzoic acid derivative and a custom-synthesized cyclohexylboronic acid.

Caption: Workflow for synthesis via Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol: Synthesis of 4-(4,4-Dimethylcyclohexyl)benzoic Acid

This protocol is a self-validating system, incorporating purification and characterization to ensure the integrity of the final product.

Materials:

-

1-(4-Bromophenyl)cyclopropane-1-carboxylic acid or similar aryl bromide (1.0 eq)

-

4,4-Dimethylcyclohexylboronic acid pinacol ester (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.04 eq) or other suitable ligand

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

1,4-Dioxane and Water (4:1 v/v)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide, the boronic acid ester, potassium carbonate, and the palladium catalyst/ligand.[4]

-

Solvent Addition: Add the 1,4-dioxane/water solvent mixture via syringe.

-

Reaction: Heat the mixture to 80-90°C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Acidification: After completion, cool the reaction to room temperature. Dilute with water and carefully acidify the aqueous layer to a pH of 1-2 using 1M HCl to protonate the carboxylate.

-

Extraction: Extract the product into ethyl acetate (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Physicochemical Properties

The properties of these molecules are a direct consequence of their hybrid structure.

-

Lipophilicity & Solubility: The large, nonpolar 4,4-dimethylcyclohexyl group significantly increases the molecule's lipophilicity (LogP value). This leads to low solubility in water but good solubility in organic solvents like ethanol, diethyl ether, and toluene.[5] The increased lipophilicity can be advantageous for crossing biological membranes.

-

Acidity & Hydrogen Bonding: The carboxylic acid group is acidic and can donate a proton.[6] In the solid state and in nonpolar solvents, these molecules are likely to exist as hydrogen-bonded dimers, which significantly increases their boiling points compared to alcohols of similar molecular weight.[6][7]

-

Melting Point: As wax-like solids, they are expected to have relatively high melting points, reflecting the ordered packing in the crystalline state.[5]

| Property | Predicted Value/Characteristic | Rationale / Reference |

| Molecular Formula | C₁₅H₂₀O₂ | For 4-(4,4-dimethylcyclohexyl)benzoic acid |

| Molecular Weight | ~244.32 g/mol | For C₁₅H₂₀O₂ |

| XLogP3 | ~4.5 - 5.5 | High lipophilicity due to the C10 alkyl substituent. Based on similar structures.[8] |

| pKa | ~4.0 - 4.5 | Typical for benzoic acid derivatives.[6] |

| Appearance | White to off-white crystalline solid | Common for aromatic carboxylic acids.[5] |

| Solubility | Insoluble in water; Soluble in organic solvents. | The large nonpolar component dominates.[5][7] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides definitive confirmation of the molecular structure.

-

¹H NMR: The carboxylic acid proton will appear as a broad singlet far downfield, typically around 12 ppm.[9] The aromatic protons will appear in the 7-8 ppm region. The cyclohexyl and methyl protons will be found upfield, in the 0.8-2.5 ppm range.

-

¹³C NMR: The carbonyl carbon of the acid is characteristic, appearing between 165-185 ppm.[9] Aromatic carbons will be in the 125-150 ppm range, while the aliphatic carbons will be upfield.

-

Infrared (IR) Spectroscopy: Two key features will be prominent: a very broad O-H stretch from 2500-3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretch around 1710 cm⁻¹ (for the hydrogen-bonded dimer).[9]

-

Mass Spectrometry (MS): Electron Impact (EI) MS would likely show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of the carboxylic acid group or cleavages within the cyclohexyl ring.[10]

| Technique | Characteristic Signal | Expected Range/Value |

| ¹H NMR | Carboxyl Proton (-COOH) | 10.0 - 13.0 ppm (broad singlet)[9] |

| Aromatic Protons (Ar-H) | 7.0 - 8.2 ppm | |

| Cyclohexyl Protons (-CH-, -CH₂-) | 1.0 - 2.5 ppm | |

| Methyl Protons (-CH₃) | 0.8 - 1.2 ppm (singlet, 6H) | |

| ¹³C NMR | Carbonyl Carbon (-C =O) | 165 - 185 ppm[9] |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad)[9] |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 cm⁻¹ (strong, sharp)[9] |

Applications in Medicinal Chemistry and Drug Development

The strategic value of the 4,4-dimethylcyclohexyl-phenyl carboxylic acid scaffold lies in its ability to address common challenges in drug optimization. It serves as an excellent platform for exploring structure-activity relationships (SAR).

Caption: Relationship between structure, properties, and application potential.

Modulating ADME Properties

The term "ADME" refers to Absorption, Distribution, Metabolism, and Excretion, critical parameters for a drug's success.

-

Metabolism: The gem-dimethyl group on the cyclohexane ring acts as a "metabolic shield." It prevents CYP450-mediated oxidative metabolism at that position, which is often a liability for simpler alkylcyclohexyl rings. This can increase the drug's half-life and oral bioavailability.

-

Absorption & Distribution: The high lipophilicity imparted by the dimethylcyclohexyl group can enhance passive diffusion across cellular membranes, potentially improving absorption from the gut and penetration into target tissues, including crossing the blood-brain barrier.[3] This makes the scaffold particularly attractive for CNS drug discovery programs.[3]

Bioisosteric Replacement

In drug design, replacing one part of a molecule with another to improve properties is a common strategy known as bioisosterism.[11][12] The 4,4-dimethylcyclohexyl group can be used as a bioisostere for other bulky groups like a t-butylphenyl or adamantyl moiety to fine-tune steric interactions within a target's binding site while simultaneously enhancing the molecule's pharmacokinetic profile.

Conclusion

The 4,4-dimethylcyclohexyl-phenyl carboxylic acid scaffold is more than just a collection of atoms; it is a highly adaptable and strategically valuable platform for modern chemical research. Its synthesis is achievable through robust and scalable methods like the Suzuki-Miyaura coupling. The predictable influence of its constituent parts on physicochemical properties allows for rational design of molecules with tailored lipophilicity, metabolic stability, and target engagement potential. For drug development professionals, this scaffold offers a powerful tool to overcome common ADME challenges and optimize lead compounds into viable clinical candidates.

References

- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2022). Current Medicinal Chemistry, 29(13), 2203-2234.

- Tang, H., & Xu, S. (1999). Synthesis of Transcyclohexane Carboxylic Acid Derivatives. Chinese Journal of Applied Chemistry, 16(2), 85-87.

-

PubChem. (n.d.). 4,4-Dimethylcyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (2025). Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide.

- Physical Properties of Carboxylic Acids. (2023). In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- Ballatore, C., et al. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry.

- Ferreira, L. G., et al. (2020). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.

- Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. (2025).

- Physical Properties of Carboxylic Acids. (2023). Chemistry LibreTexts.

- Spectroscopy of Carboxylic Acids and Nitriles. (n.d.).

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.

- Aliphatic Carboxylic Acids. (n.d.).

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PMC.

- Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. (2016). Chemistry Stack Exchange.

-

PubChem. (n.d.). 4-Phenyl-cyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. research.ucc.ie [research.ucc.ie]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. 4-Phenyl-cyclohexanecarboxylic acid | C13H16O2 | CID 344812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(4,4-Dimethylcyclohexyl)benzoic acid from 4,4-dimethylcyclohexanone

Application Note: High-Purity Synthesis of 4-(4,4-Dimethylcyclohexyl)benzoic acid

Executive Summary

This application note details a robust, four-step synthetic pathway for the preparation of 4-(4,4-dimethylcyclohexyl)benzoic acid , a structural motif critical in the development of retinoid X receptor (RXR) agonists (e.g., bexarotene analogs) and liquid crystal mesogens.

Unlike direct Friedel-Crafts alkylation, which suffers from carbocation rearrangements and poly-alkylation, this protocol utilizes a Grignard addition–dehydration–carboxylation–hydrogenation sequence. This strategy ensures complete regiocontrol over the cyclohexyl attachment and preserves the integrity of the 4,4-dimethyl substitution pattern.

Key Technical Advantages:

-

Regiospecificity: Guarantees para-substitution on the aromatic ring.

-

Scalability: Avoids exotic reagents; suitable for gram-to-kilogram scale-up.

-

Stereocontrol: Hydrogenation conditions are tuned to favor the thermodynamically stable trans-isomer, often the bioactive conformer.

Retrosynthetic Analysis & Pathway Visualization

The synthesis disconnects the molecule at the biaryl-like bond between the cyclohexane and benzene rings. The most logical forward path involves building the carbon skeleton via organometallic addition to the ketone, followed by functional group manipulation.

Strategic Decision - The Halogen Handle: We utilize 4-bromophenylmagnesium bromide rather than a protected benzoic acid equivalent. The bromine atom serves as a durable "mask" for the carboxylic acid, surviving the acidic dehydration conditions that might otherwise affect sensitive protecting groups.

Workflow Diagram:

Caption: Four-stage linear synthesis designed to maximize yield and prevent defunctionalization.

Detailed Experimental Protocols

Step 1: Grignard Addition

Formation of 1-(4-bromophenyl)-4,4-dimethylcyclohexan-1-ol

Rationale: The 4,4-dimethyl group introduces steric bulk. The addition must be performed at controlled temperatures to prevent enolization of the ketone or Wurtz-type coupling side reactions.

-

Reagents:

-

4,4-Dimethylcyclohexanone (1.0 eq)

-

4-Bromophenylmagnesium bromide (1.2 eq, 1.0 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

-

Protocol:

-

Flame-dry a 3-neck round-bottom flask (RBF) under Argon flow.

-

Charge with 4,4-dimethylcyclohexanone dissolved in anhydrous THF (5 mL/g substrate). Cool to 0°C.

-

Add the Grignard reagent dropwise via an addition funnel over 30 minutes. Crucial: Maintain internal temperature <5°C to minimize side reactions.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Quench: Cool to 0°C and slowly add saturated aqueous NH₄Cl.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

-

Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

-

Expected Yield: 85-92%.

-

Step 2: Acid-Catalyzed Dehydration

Formation of 1-bromo-4-(4,4-dimethylcyclohex-1-enyl)benzene

Rationale: Tertiary alcohols dehydrate readily. We use p-toluenesulfonic acid (p-TSA) with a Dean-Stark trap to remove water azeotropically, driving the equilibrium forward (Le Chatelier's principle).

-

Reagents:

-

Tertiary Alcohol (from Step 1)

-

p-Toluenesulfonic acid monohydrate (0.1 eq)

-

Toluene (10 mL/g substrate)

-

-

Protocol:

-

Dissolve the alcohol in toluene in an RBF equipped with a Dean-Stark trap and reflux condenser.

-

Add p-TSA and heat to reflux (approx. 110°C).

-

Monitor water collection in the trap. Reaction is typically complete in 2-4 hours.

-

Workup: Cool to RT. Wash with saturated NaHCO₃ (to neutralize acid) and brine.

-

Dry organic layer (MgSO₄) and concentrate under reduced pressure.

-

Purification: The crude alkene is often pure enough for the next step. If necessary, pass through a short silica plug (100% Hexanes).

-

Expected Yield: >95%.

-

Step 3: Lithiation and Carboxylation

Formation of 4-(4,4-dimethylcyclohex-1-enyl)benzoic acid

Rationale: We perform carboxylation before hydrogenation. Why? If we hydrogenated the bromide (Step 2 product) using Pd/C, we risk debromination (cleaving the C-Br bond). By converting Br to COOH first, we create a moiety that is stable to standard hydrogenation conditions.

-

Reagents:

-

Aryl Bromide (from Step 2)

-

n-Butyllithium (1.1 eq, 2.5 M in Hexanes)

-

Dry Ice (Solid CO₂)

-

Anhydrous THF[1]

-

-

Protocol:

-

Dissolve the aryl bromide in anhydrous THF and cool to -78°C (Dry ice/acetone bath). Critical: Low temperature prevents benzylic lithiation or polymerization.

-

Add n-BuLi dropwise over 20 minutes. Stir for 1 hour at -78°C to ensure Lithium-Halogen exchange.

-

Quench: Cannulate the lithiated solution onto an excess of crushed Dry Ice (washed with dry ether) in a separate flask. Alternatively, bubble gaseous dry CO₂ into the solution.

-

Allow the mixture to warm to RT overnight.

-

Workup: Acidify with 1M HCl to pH 2. Extract with EtOAc.[1][2]

-

Purification: The acid can be extracted into 1M NaOH (leaving non-acidic impurities in the organic layer), then re-precipitated by acidifying the aqueous layer with HCl.

-

Expected Yield: 75-85%.

-

Step 4: Catalytic Hydrogenation

Synthesis of 4-(4,4-dimethylcyclohexyl)benzoic acid

Rationale: This step reduces the alkene double bond. The aromatic ring and carboxylic acid remain intact under these conditions. This step also establishes the stereochemistry (cis/trans ratio).

-

Reagents:

-

Unsaturated Acid (from Step 3)

-

10% Pd/C (5-10 wt% loading)

-

Methanol or Ethanol (solvent)[2]

-

Hydrogen Gas (Balloon pressure or 1-3 bar)

-

-

Protocol:

-

Dissolve the substrate in alcohol. Degas with Nitrogen.

-

Add Pd/C catalyst carefully (pyrophoric hazard).

-

Purge the system with Hydrogen gas (x3).

-

Stir vigorously under H₂ atmosphere at RT for 12-24 hours.

-

Filtration: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Isomer Management: The product will be a mixture of cis and trans.

-

Trans-enrichment: If the trans isomer is required (linear geometry), reflux the crude material in EtOH with a catalytic amount of NaOEt to thermodynamic equilibrium, or recrystallize from EtOH/Water.

-

-

Final Yield: 90-95%.

-

Data Summary & Quality Control

| Parameter | Specification | Method of Verification |

| Appearance | White crystalline solid | Visual Inspection |

| Purity | >98% | HPLC (C18, ACN/Water + 0.1% TFA) |

| Identity (H-NMR) | δ 7.9 (d, 2H), 7.3 (d, 2H) for aromatic; cyclohexyl protons 1.2-2.5 ppm | 400 MHz NMR (DMSO-d6) |

| Mass Spec | [M-H]⁻ = 231.15 (Calculated MW: 232.32) | LC-MS (ESI Negative Mode) |

| Residual Solvent | <5000 ppm (Class 3) | GC-Headspace |

Key Spectroscopic Marker: In the final product, the disappearance of the alkene proton signal (typically around 6.0-6.2 ppm in the Step 3 intermediate) confirms successful hydrogenation.

References

-

Organic Syntheses. (2010). Preparation of 1-(4-Bromophenyl)ethanone oxime and Dehydration. Org. Synth. 2010, 87, 213-225. Retrieved from [Link]

-

University of Massachusetts. (n.d.). Synthesis of Cyclohexene: The Dehydration of Cyclohexanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21137228, 1-Bromo-4-(4-methylcyclohexyl)benzene. Retrieved from [Link]

-

Vedantu. (2024). Conversion of benzene into 4-bromo cyclohexanecarboxylic acid. Retrieved from [Link]

Sources

Application Note: High-Efficiency Esterification of 4-(4,4-Dimethylcyclohexyl)benzoic Acid

Executive Summary

This guide details the esterification of 4-(4,4-Dimethylcyclohexyl)benzoic acid , a structural motif often utilized in liquid crystal synthesis and drug discovery (e.g., Bcl-2 inhibitors). Unlike simple benzoic acid, this substrate possesses a bulky, lipophilic tail that significantly alters its solubility profile.

While the carboxylic acid moiety is electronically activated for esterification, the primary challenge is solubility . Standard protocols using neat methanol or ethanol often fail due to poor dissolution of the starting material, leading to heterogeneous mixtures and incomplete conversion. This note provides three validated protocols designed to overcome these solubility barriers while ensuring high yields.

Strategic Analysis & Chemical Logic

The Substrate Challenge

-

Structure: A benzoic acid core substituted at the para position with a 4,4-dimethylcyclohexyl group.

-

Electronic Effect: The alkyl group is weakly electron-donating (

effect), making the carbonyl carbon slightly less electrophilic than unsubstituted benzoic acid, but this effect is negligible for reaction kinetics. -

Steric Environment: The reactive center (-COOH) is sterically unhindered. However, the "greasy" tail creates a high LogP (partition coefficient), rendering the molecule insoluble in cold polar protic solvents (MeOH, Water).

Decision Matrix

Select the protocol based on your available equipment and the alcohol partner:

Detailed Protocols

Protocol A: Modified Fischer Esterification (Azeotropic Distillation)

Best for: Large scale (>10g), simple alcohols (MeOH, EtOH), cost-efficiency. Logic: Standard Fischer esterification is an equilibrium process.[1][2] To drive it to completion, we must remove water.[1][3] Because the substrate is insoluble in boiling methanol, Toluene is introduced as a co-solvent to solubilize the acid and facilitate water removal via a Dean-Stark trap.

Reagents:

-

Substrate: 1.0 equiv

-

Alcohol (e.g., Ethanol): 5.0 - 10.0 equiv

-

Solvent: Toluene (0.5 M concentration relative to substrate)

-

Catalyst:

(conc.) or p-Toluenesulfonic acid (pTSA) (0.1 equiv)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Dissolution: Add the carboxylic acid and Toluene. Stir until suspended.

-

Addition: Add the Alcohol and the Acid Catalyst.[3][4]

-

Note: If using Methanol, a Dean-Stark is less effective due to boiling point proximity. Use Protocol B for Methyl esters or use molecular sieves (3Å) in a Soxhlet extractor.

-

-

Reflux: Heat to vigorous reflux. The mixture should become homogeneous as it heats.

-

Monitoring: Monitor water collection in the trap. Continue reflux until water evolution ceases (typically 4-12 hours).

-

Workup: Cool to room temperature. Wash the organic layer with sat.[3]

(to remove unreacted acid) and Brine. -

Isolation: Dry over

, filter, and evaporate solvent. Recrystallize from Hexanes if necessary.

Protocol B: Acyl Chloride Activation (The "Gold Standard")

Best for: High value intermediates, difficult alcohols, or quantitative yield requirements.

Logic: Converting the acid to an acid chloride (

Reagents:

-

Substrate: 1.0 equiv

-

Thionyl Chloride (

): 2.0 - 5.0 equiv (can be used as solvent) -

Catalytic DMF: 2-3 drops

-

Solvent: Dichloromethane (DCM) or Toluene (if not using neat

)

Procedure:

-

Activation: In a fume hood, dissolve the substrate in dry DCM (or use neat

). -

Catalysis: Add catalytic DMF.

-

Reaction: Add

dropwise. Reflux for 2 hours. -

Evaporation: Evaporate excess

and solvent under reduced pressure (rotary evaporator). Critical: Add dry toluene and re-evaporate twice to azeotrope off residual traces of thionyl chloride. -

Esterification: Redissolve the resulting crude acid chloride in dry DCM. Add the target Alcohol (1.2 equiv) and a base (Triethylamine or Pyridine, 1.5 equiv) to scavenge HCl.

-

Workup: Wash with 1M HCl, then

. Dry and concentrate.

Visualizing the Activation Mechanism:

Protocol C: Microwave-Assisted Synthesis

Best for: Rapid screening, small scale (<500mg). Logic: Microwave irradiation provides direct dielectric heating, allowing the reaction to exceed the boiling point of the solvent in a sealed vessel, significantly accelerating kinetics.

Parameters:

-

Solvent: Methanol (or target alcohol).[3]

-

Catalyst:

(conc.), 2 drops per mL. -

Temperature: 120°C (High pressure!).

-

Time: 10 - 20 minutes.

Procedure:

-

Load acid, alcohol, and catalyst into a microwave-safe pressure vial.

-

Seal and irradiate at 120°C for 15 minutes.

-

Cool rapidly with compressed air.

-

Analyze directly via LC-MS.

Quality Control & Data Analysis

Expected Data

| Parameter | Protocol A (Fischer) | Protocol B (Acyl Chloride) | Protocol C (Microwave) |

| Typical Yield | 85 - 92% | 95 - 99% | 80 - 90% |

| Reaction Time | 6 - 12 Hours | 3 Hours | 15 Minutes |

| Purity (Crude) | Moderate (Trace Acid) | High | Moderate |

| Scalability | High | Medium | Low |

Analytical Markers

To validate the transformation, look for these specific signals:

-

TLC: The ester will have a significantly higher

value (less polar) than the starting acid in Hexane:EtOAc (8:2). -

1H NMR:

-

Disappearance: The carboxylic acid proton (broad singlet at ~11-13 ppm) must vanish.

-

Appearance: If making a methyl ester, look for a sharp singlet at ~3.8 - 3.9 ppm (

). -

Shift: The aromatic protons ortho to the carbonyl may shift slightly upfield due to the loss of H-bonding capability of the acid.

-

References

-

Fischer Esterification Mechanisms & Optimization

-

Acyl Chloride Preparation via Thionyl Chloride

-

Organic Chemistry Portal. "Acid Chlorides - Synthesis and Reactivity." Available at: [Link]

-

-

Solubility of Benzoic Acid Derivatives

-

Microwave Assisted Organic Synthesis (MAOS)

-

ResearchGate. "Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition." Available at: [Link]

-

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. vaia.com [vaia.com]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pure.ul.ie [pure.ul.ie]

- 10. Solubility of Benzoic Acid in Mixed Solvents | Scilit [scilit.com]

Application Note: Amide Coupling Strategies for 4-(4,4-Dimethylcyclohexyl)benzoic Acid

Introduction & Strategic Context

4-(4,4-Dimethylcyclohexyl)benzoic acid is a specialized building block frequently employed in medicinal chemistry to introduce a metabolically stable, high-volume lipophilic moiety.[1] Unlike simple alkyl chains, the gem-dimethyl substituted cyclohexyl ring provides a rigid, space-filling hydrophobic core often used to target deep hydrophobic pockets in GPCRs (e.g., FFA receptors) or protein-protein interaction interfaces (e.g., Bcl-2 family inhibitors).[1]

Physicochemical Profile & Challenges[1][3]

-

Lipophilicity (LogP > 4.5): The primary challenge is not reactivity, but solubility .[1] The compound is sparingly soluble in standard polar aprotic solvents like acetonitrile but dissolves well in DCM, THF, and DMF.

-

Steric Environment: The carboxylic acid is attached to a phenyl ring.[2] The bulky cyclohexyl group is in the para position. While it does not sterically hinder the reaction center directly, it creates significant molecular stacking/aggregation in solution, which can retard reaction kinetics and complicate purification.

-

Stereochemistry: Unlike 4-methylcyclohexyl derivatives, the 4,4-dimethyl substitution pattern eliminates cis/trans isomerism concerns at the 4-position, simplifying analysis.

Decision Matrix: Selecting the Coupling Strategy

Do not default to a single method. Select the protocol based on your specific scale and the nucleophilicity of your amine partner.

Figure 1: Strategic decision tree for selecting the optimal amidation protocol.[1]

Detailed Experimental Protocols

Protocol A: Scalable Synthesis using T3P (Propanephosphonic Acid Anhydride)

Why this works: T3P is the superior choice for this substrate because the by-products are water-soluble.[1] Since 4-(4,4-dimethylcyclohexyl)benzoic acid derivatives are highly lipophilic, the product stays in the organic layer while all reagents wash away, often eliminating the need for chromatography.

Materials:

-

Substrate: 4-(4,4-Dimethylcyclohexyl)benzoic acid (1.0 equiv)[1]

-

Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)[1][2]

-

Solvent: 2-MeTHF or Ethyl Acetate (EtOAc)[1]

Step-by-Step:

-

Dissolution: Charge a reaction vessel with the benzoic acid derivative and the amine in 2-MeTHF (preferred for higher boiling point and green profile) or EtOAc. Concentration should be roughly 0.2 M.[1][2]

-

Base Addition: Add Pyridine (3.0 equiv).[1][2] Note: Pyridine often acts as a superior acylation catalyst compared to DIPEA in T3P couplings.

-

Activation: Cool the mixture to 0°C. Dropwise add T3P solution (1.5 equiv).

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Workup (The "T3P Advantage"):

-

Result: Typically yields >90% pure amide requiring only recrystallization.[1][2]

Protocol B: High-Potency Coupling using HATU

Why this works: For library synthesis or when coupling with electron-deficient anilines (e.g., 2-aminopyridine), the high reactivity of the At-complex is necessary.[1]

Materials:

Step-by-Step:

-

Pre-activation: Dissolve 4-(4,4-dimethylcyclohexyl)benzoic acid in anhydrous DMF (0.1 M). Add HATU (1.1 equiv) and DIPEA (1.0 equiv).[1][2] Stir for 5–10 minutes.

-

Coupling: Add the amine and the remaining DIPEA (1.0–2.0 equiv).

-

Reaction: Stir at RT for 1–16 hours.

-

Workup:

Protocol C: The "Sledgehammer" Method (Acid Chloride)

Why this works: If the amine is sterically hindered or extremely unreactive, the acid chloride is the smallest, most reactive electrophile possible.

Step-by-Step:

-

Dissolve acid in DCM.[1][2][3] Add catalytic DMF (1 drop).[1][2]

-

Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir 1h at RT until gas evolution ceases.

-

Concentrate to dryness (remove excess oxalyl chloride).

Mechanism of Action (T3P Pathway)[1]

Understanding the T3P cycle is crucial for troubleshooting. T3P acts as a cyclic anhydride that forms a mixed anhydride with the benzoic acid.[2]

Figure 2: T3P activation cycle.[1][2] The driving force is the release of the water-soluble phosphonate salt.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Solubility of SM | High lipophilicity of cyclohexyl group.[1][2] | Switch solvent to THF or DCM/DMF (4:1) mix.[1][2] Avoid pure MeCN or MeOH. |

| Product stuck on column | Product is extremely lipophilic (LogP > 5).[1][2] | Use DCM/Hexane gradients instead of EtOAc. Check solubility in loading solvent.[1][2][4] |

| Low Yield (Aniline) | Nucleophile is too weak.[1][2] | Switch to Protocol C (Acid Chloride) or heat T3P reaction to 60°C. |

| Emulsion during Workup | Lipophilic product acts as surfactant.[1][2] | Add Brine immediately. Do not shake vigorously; roll the funnel. Filter through Celite if necessary.[1][2] |

References

-

T3P Reagent Guide : "Propylphosphonic Anhydride (T3P): A Green Coupling Reagent."[1][2] Common Organic Chemistry. Link

-

Amide Coupling Review : Valeur, E., & Bradley, M. (2009).[1][2][5] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1][2][5] Link

-

T3P Application Note : "We've Got T3P Down to an Exact Science." Curia (formerly AMRI).[1][2] Link (General corporate landing for verified reagent supplier data).[1][2]

-

Lipophilic Benzoic Acid Synthesis : "Synthesis of 4-(trans-4-alkylcyclohexyl)benzoic acid derivatives." European Patent EP0044646B1.[1][2] Link

-

General HATU Protocol : "Amide Coupling Reactions with Electron-Rich Amines." BenchChem Technical Support. Link

Sources

- 1. 1,2-Benzenedicarboxylic acid, 1-(dimethylcyclohexyl) ester | C16H20O4 | CID 73988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. atlanchimpharma.com [atlanchimpharma.com]

Preparation of 4-(4,4-Dimethylcyclohexyl)benzoyl chloride

An In-Depth Guide to the Preparation and Quality Control of 4-(4,4-Dimethylcyclohexyl)benzoyl Chloride

Authored by: A Senior Application Scientist

Abstract

4-(4,4-Dimethylcyclohexyl)benzoyl chloride is a valuable chemical intermediate, distinguished by its bulky, non-polar dimethylcyclohexyl group, which imparts unique solubility and steric properties to its derivatives. This acyl chloride serves as a critical building block in the synthesis of specialized polymers, liquid crystals, and pharmaceutical compounds where precise molecular architecture is paramount. This guide provides a comprehensive, field-proven protocol for the synthesis of 4-(4,4-Dimethylcyclohexyl)benzoyl chloride from its corresponding carboxylic acid using thionyl chloride. We delve into the underlying reaction mechanism, offer a detailed step-by-step experimental procedure, and outline rigorous quality control measures to ensure the final product's integrity. Safety protocols and troubleshooting insights are integrated throughout to support researchers in achieving a safe and successful synthesis.

Introduction and Significance

Acyl chlorides are among the most reactive derivatives of carboxylic acids, making them highly valuable in organic synthesis for creating C-C and C-X bonds (where X is a heteroatom).[1] They are key precursors for the synthesis of esters, amides, and ketones via Friedel-Crafts acylation.[1][2] The title compound, 4-(4,4-Dimethylcyclohexyl)benzoyl chloride, incorporates a sterically demanding 4,4-dimethylcyclohexyl moiety. This functional group is often employed in materials science and medicinal chemistry to enhance solubility in non-polar media, introduce conformational rigidity, and modulate the biological activity of a parent molecule. The preparation of this intermediate with high purity is therefore a crucial first step for these advanced applications.

The most reliable and widely adopted method for converting a carboxylic acid to an acyl chloride is treatment with a chlorinating agent such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅).[3][4] This guide focuses on the use of thionyl chloride, a reagent favored for its efficacy and the convenient removal of its byproducts, which are the gases sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3][5]

Chemical Principles and Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride via thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The process enhances the reactivity of the carboxyl group by transforming the poor leaving group (-OH) into an excellent leaving group.

The mechanism unfolds as follows:

-

Activation of the Carboxylic Acid: The reaction initiates with a nucleophilic attack by the carbonyl oxygen of the carboxylic acid on the electrophilic sulfur atom of thionyl chloride.[4][6]

-

Formation of Acyl Chlorosulfite Intermediate: This initial adduct rearranges, expelling a chloride ion to form a highly reactive acyl chlorosulfite intermediate. This step effectively replaces the hydroxyl group with a much better leaving group.[7]

-

Nucleophilic Attack by Chloride: The chloride ion, a good nucleophile, then attacks the carbonyl carbon of the intermediate.

-

Product Formation and Byproduct Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the stable gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), to yield the final acyl chloride product.[8][9]

This reaction is irreversible due to the evolution of the gaseous byproducts, which drives the equilibrium toward the product side.

Detailed Experimental Protocol

This protocol details the synthesis of 4-(4,4-Dimethylcyclohexyl)benzoyl chloride from 4-(4,4-Dimethylcyclohexyl)benzoic acid.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Properties |

| 4-(4,4-Dimethylcyclohexyl)benzoic acid | 67369-70-6 | C₁₅H₂₀O₂ | 232.32 | White solid. Starting material. |

| Thionyl chloride (SOCl₂) | 7719-09-7 | SOCl₂ | 118.97 | Colorless to yellow fuming liquid, pungent odor. Corrosive, reacts violently with water. BP: 76 °C.[10][11] |

| N,N-Dimethylformamide (DMF) (optional catalyst) | 68-12-2 | C₃H₇NO | 73.09 | Colorless liquid. BP: 153 °C. |

| Anhydrous Toluene | 108-88-3 | C₇H₈ | 92.14 | Colorless liquid, flammable. Used as a solvent and for azeotropic removal of excess SOCl₂. BP: 111 °C. |

| Sodium Hydroxide (for gas trap) | 1310-73-2 | NaOH | 40.00 | White solid, corrosive. Used in aqueous solution to neutralize HCl and SO₂ gases. |

Equipment

-

Round-bottom flask (appropriate size for the reaction scale)

-

Reflux condenser with a gas outlet adapter

-

Calcium chloride or silica gel drying tube

-

Gas trap/bubbler containing aqueous NaOH solution

-

Heating mantle with a magnetic stirrer and stir bar

-

Rotary evaporator

-

Vacuum distillation apparatus

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 4-(4,4-Dimethylcyclohexyl)benzoyl chloride.

Step-by-Step Protocol

Safety First: This reaction must be performed in a well-ventilated chemical fume hood.[12] Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[11][13] The reaction evolves toxic and corrosive HCl and SO₂ gases.[3] Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and acid-resistant gloves (e.g., neoprene or nitrile).[12][14]

-

Apparatus Setup: Assemble a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet adapter. Connect the gas outlet to a gas trap containing a saturated solution of sodium hydroxide to neutralize the acidic gases produced. Protect the system from atmospheric moisture with a drying tube.

-

Reagent Charging: To the flask, add 4-(4,4-Dimethylcyclohexyl)benzoic acid (1.0 eq.). Add anhydrous toluene to create a stirrable slurry (approx. 3-5 mL of solvent per gram of acid).

-

Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (2.0-3.0 eq.) to the flask at room temperature using a dropping funnel. If desired for rate enhancement, add a catalytic amount of DMF (1-2 drops). An exothermic reaction and gas evolution will be observed.

-

Reaction Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux (oil bath temperature of ~90 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-4 hours. The reaction is typically complete when the evolution of gas ceases and the solution becomes clear.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Removal of Excess Reagent: Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure all residual thionyl chloride is removed, an azeotropic distillation can be performed by adding a small amount of fresh anhydrous toluene and evaporating it again.[15] This step should be done with a trap cooled by dry ice/acetone to capture the volatile SOCl₂.

-

Purification: The crude product, a pale yellow to brown oil or low-melting solid, can be purified by vacuum distillation. Collect the fraction at the appropriate boiling point under reduced pressure to obtain the pure 4-(4,4-Dimethylcyclohexyl)benzoyl chloride.

Characterization and Quality Control

Verifying the identity and purity of the synthesized product is a critical step.

Spectroscopic Analysis

-

FTIR Spectroscopy: The most telling sign of a successful reaction is the disappearance of the broad O-H stretching band of the carboxylic acid (typically ~2500-3300 cm⁻¹) and the appearance of a sharp, strong C=O stretching band for the acyl chloride at a higher frequency (typically 1770-1810 cm⁻¹). The C=O stretch for the starting benzoic acid derivative is usually observed around 1680-1700 cm⁻¹.[16]

-

¹H NMR Spectroscopy: The aromatic protons adjacent to the carbonyl group will show a downfield shift compared to the starting material. The aliphatic protons of the dimethylcyclohexyl group should remain largely unchanged, though minor shifts are possible.

-

¹³C NMR Spectroscopy: The carbonyl carbon (C=O) of the acyl chloride will have a distinct chemical shift, typically in the range of 165-175 ppm. This will differ from the carbonyl carbon of the starting carboxylic acid (~170-180 ppm). The aromatic carbons will also show predictable shifts.[17]

Purity Assessment

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the molecular weight of the product and assess its purity by detecting any remaining starting material or byproducts.

-

Hydrolysis and Titration: A known mass of the acyl chloride can be carefully hydrolyzed with water to form the carboxylic acid and HCl.[2] The resulting solution can then be titrated with a standardized solution of NaOH to determine the moles of acid produced, which corresponds to the purity of the acyl chloride.

Quality Control Workflow

Caption: Logical workflow for the quality control of synthesized acyl chloride.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low or No Yield | 1. Presence of moisture in reagents or glassware, which hydrolyzes SOCl₂ and the product.[18] | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-quality thionyl chloride. |

| 2. Insufficient reflux time or temperature. | 2. Ensure the reaction reaches the proper reflux temperature and extend the reaction time. Monitor for the cessation of gas evolution. | |

| Product is Dark/Charred | 1. Overheating during the reaction or distillation. | 1. Use an oil bath for precise temperature control. During distillation, ensure the vacuum is sufficiently low to allow boiling at a moderate temperature. |

| 2. Impurities in the starting material. | 2. Recrystallize the starting carboxylic acid before use. | |

| Incomplete Reaction | 1. Insufficient amount of thionyl chloride. | 1. Use a larger excess of thionyl chloride (e.g., 3-5 equivalents or use it as the solvent).[19] |

| (Starting material remains) | 2. Poor mixing of the reaction slurry. | 2. Ensure vigorous stirring throughout the reaction, especially if the starting material is not fully soluble in the solvent. |

| Product Decomposes | 1. The product is thermally unstable at the distillation temperature. | 1. Use a high-vacuum pump to lower the boiling point. If still unstable, consider purification by other means (e.g., filtration through a short plug of silica if applicable). |

| (During purification) | 2. Trace acid impurities catalyzing decomposition. | 2. Ensure all excess SOCl₂ and HCl are thoroughly removed before attempting high-temperature distillation. |

References

-

askIITians. (2025, July 20). Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2. Retrieved from [Link]

-

Loba Chemie. (2023, December 26). THIONYL CHLORIDE AR Safety Data Sheet. Retrieved from [Link]

-

Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

-

Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

-

Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

-

Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). Thionyl Chloride. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

University of California, Santa Cruz. (2013, July 22). SOP 0079 - Thionyl Chloride. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY - THIONYL CHLORIDE. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Carboxylic Acids and Derivatives: Complete the following mechanism involving benzoic acid. Retrieved from [Link]

-

YouTube. (2023, February 21). Reaction of Carboxylic acid with Thionyl chloride. Retrieved from [Link]

-

ResearchGate. (2020, June 9). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. Retrieved from [Link]

-

UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Benzoyl chloride – Knowledge and References. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. homework.study.com [homework.study.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. drexel.edu [drexel.edu]

- 13. lobachemie.com [lobachemie.com]

- 14. nj.gov [nj.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 17. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. researchgate.net [researchgate.net]

- 19. taylorandfrancis.com [taylorandfrancis.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(4,4-Dimethylcyclohexyl)benzoic acid

Topic: Purification via Recrystallization Ticket ID: CHEM-PUR-8821 Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Core Directive

The Challenge: Purifying 4-(4,4-Dimethylcyclohexyl)benzoic acid is distinct from standard benzoic acid purification. The bulky, lipophilic 4,4-dimethylcyclohexyl tail drastically reduces water solubility and introduces critical stereochemical challenges (cis/trans isomerism). Standard aqueous recrystallization protocols will fail or result in poor yield.

The Solution: You must utilize a solvent system that accommodates the lipophilic cyclohexyl moiety while leveraging the differential solubility between the trans-isomer (typically the desired bioactive/mesogenic form) and the cis-isomer.

Recommended Solvent System: Glacial Acetic Acid (Primary) or Ethanol/Water (Secondary).

Rapid Diagnostics: Why is your purification failing?

Before proceeding, identify your specific failure mode using the table below.

| Symptom | Probable Cause | Immediate Action |

| Oiling Out (Product forms a liquid oil instead of crystals) | Solvent boiling point is higher than the melting point of the hydrated/solvated impurity, or the solution is too concentrated. | Add more solvent; switch to a lower-boiling solvent (e.g., switch from Toluene to Ethanol). Seed the solution at a lower temperature. |

| Wide Melting Point Range (>2-3°C) | Isomer Contamination. You likely have a mixture of cis and trans isomers. | Perform a second recrystallization with slow cooling to favor the thermodynamically stable trans isomer. |

| Low Recovery Yield | Product is too soluble in the cold solvent (likely if using pure Ethanol or Ethyl Acetate). | Use a mixed solvent system (add water to ethanol until turbid) or cool to -20°C. |

| Insoluble Material in Hot Solvent | Inorganic salts or polymerized by-products. | Perform a Hot Filtration step before cooling.[2][3][4] |

Technical Protocol: Recrystallization Workflow

Phase A: Solvent Selection & Preparation

Warning: Do NOT use pure water. The 4,4-dimethylcyclohexyl group renders the molecule too lipophilic.

-

Primary Recommendation: Glacial Acetic Acid .

-

Why? Literature on similar liquid crystal intermediates (e.g., 4-(trans-4'-alkylcyclohexyl)benzoic acids) confirms Acetic Acid effectively separates trans isomers (less soluble) from cis isomers (more soluble).

-

-

Alternative: Ethanol (95%) or Ethanol/Water (4:1) .

Phase B: Step-by-Step Procedure

-

Dissolution:

-

Place crude solid in an Erlenmeyer flask.

-

Add Glacial Acetic Acid (approx. 5-7 mL per gram of solid).

-

Heat to boiling on a hot plate with magnetic stirring.

-

Critical Check: If solid remains undissolved, add solvent in 1 mL increments until clear.

-

-

Hot Filtration (Optional but Recommended):

-

If black specks or inorganic salts remain, filter the boiling solution through a pre-warmed glass funnel with a fluted filter paper (or a heated sintered glass funnel) into a clean, pre-warmed flask.

-

Tip: Add 5% excess solvent before filtering to prevent premature crystallization in the funnel stem.

-

-

Crystallization (The Isomer Trap):

-

Collection:

-

Cool the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

-

Filter via vacuum filtration (Buchner funnel).[2]

-

Wash: Rinse crystals with 2-3 portions of cold acetic acid (or cold ethanol if using that system).

-

-

Drying:

-

Dry in a vacuum oven at 60°C for 12 hours. Acetic acid solvates can be persistent; ensure thorough drying to prevent vinegar odor and depressed melting points.

-

The Logic of Purification (Visualized)

The following diagram illustrates the decision logic for purifying this specific lipophilic acid, highlighting the critical divergence for isomer separation.

Caption: Decision tree for maximizing purity and isomer selectivity during recrystallization.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use water like with normal benzoic acid?

A: Normal benzoic acid has a small hydrophobic ring. Your molecule has a dimethylcyclohexyl group, which is massive and highly lipophilic. This pushes the "LogP" (partition coefficient) significantly higher, making the molecule insoluble in water even at boiling temperatures. You need an organic solvent or a mixture (like Ethanol/Water) to dissolve it.

Q2: How do I know if I have the cis or trans isomer?

A:

-

Melting Point: The trans isomer (diequatorial conformation) is generally more linear and packs better in the crystal lattice, resulting in a higher melting point than the cis isomer.

-

NMR: Proton NMR is definitive. The methine proton attached to the carboxylic acid group will show different coupling constants (

-values) or chemical shifts depending on axial vs. equatorial positioning.

Q3: My crystals smell like vinegar even after drying. Is this a problem?

A: Yes. Acetic acid can form solvates or get trapped in the lattice. This acts as an impurity and will artificially lower your melting point.

-

Fix: Dry in a vacuum oven at 60-80°C overnight. If the smell persists, recrystallize once more from Ethanol/Water to exchange the solvent, then dry again.

Q4: I have a 50/50 mixture of isomers. Can I separate them?

A: Recrystallization is effective but may require multiple rounds (fractional crystallization).

-

Strategy: The trans isomer is typically less soluble.

-

Round 1: Recrystallize from Acetic Acid. Filter. The solid is enriched in trans. The filtrate (mother liquor) contains mostly cis.

-

Round 2: Take the solid from Round 1 and recrystallize again. Purity should exceed 95%.

References

-

Synthesis and Purification of Cyclohexylbenzoic Acids

-

Title: Process for preparation of 4-(trans-4'-alkylcyclohexyl)benzoic acid.[9]

- Source: European P

- Relevance: Establishes Acetic Acid as the standard solvent for purifying trans-isomers of alkylcyclohexylbenzoic acids to remove cis-isomers.

- URL

-

-

General Recrystallization of Benzoic Acid Derivatives

-

Cis/Trans Isomer Separation Principles

Sources

- 1. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 2. famu.edu [famu.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. hi-static.z-dn.net [hi-static.z-dn.net]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. CN105693508A - Method for synthesizing 4-(4-phenylbutoxy) benzoic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. EP0044646A1 - 4-(Trans-4'-alkylcyclohexyl)benzoic acid 4"'-cyano-4"-biphenylyl esters and liquid crystal compositions containing them - Google Patents [patents.google.com]

- 10. Solubility of Benzoic Acid in Mixed Solvents | Scilit [scilit.com]

- 11. pure.ul.ie [pure.ul.ie]

- 12. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

Technical Support Center: Overcoming Steric Hindrance in 4,4-Dimethylcyclohexyl Benzoic Acid Reactions

This guide provides in-depth technical assistance for researchers, chemists, and drug development professionals working with 4,4-dimethylcyclohexyl benzoic acid and its derivatives. The bulky 4,4-dimethylcyclohexyl group presents significant steric challenges that can impede standard synthetic transformations at the carboxylic acid moiety and on the aromatic ring. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address these challenges with validated protocols and mechanistic explanations.

Section 1: Understanding the Core Problem - Steric Hindrance

FAQ 1: Why is the 4,4-dimethylcyclohexyl group so sterically hindering?

The 4,4-dimethylcyclohexyl group imposes significant steric bulk due to two primary factors:

-

Gem-Dimethyl Group: The two methyl groups on the same carbon (C4) of the cyclohexane ring create a bulky, t-butyl-like structure. This arrangement restricts the conformational flexibility of the ring.

-

Restricted Rotation: The covalent bond between the cyclohexane ring and the benzoic acid phenyl ring has a restricted rotation. This forces the bulky alkyl group to occupy a significant amount of space near the carboxylic acid, physically blocking the approach of reagents.[1][2]

This combination of size and conformational rigidity is often referred to as a "steric shield," which significantly lowers the reactivity of the adjacent carboxylic acid group compared to less substituted benzoic acids.[2]

Section 2: Troubleshooting Common Synthetic Reactions

Scenario 1: Poor Yields in Amide Coupling Reactions

Question: I am attempting to couple 4,4-dimethylcyclohexyl benzoic acid with a primary amine using standard DCC/DMAP conditions, but my yields are consistently below 20%. How can I improve this?

Root Cause Analysis: The low yield is a classic case of steric hindrance. The bulky 4,4-dimethylcyclohexyl group prevents the efficient formation of the reactive O-acylisourea intermediate when using moderately active coupling reagents like dicyclohexylcarbodiimide (DCC). The nucleophilic amine then has difficulty accessing the sterically congested carbonyl carbon.[3][4]

Recommended Solutions:

To overcome this, a more potent activating agent is required to form a highly reactive intermediate that is more accessible to the amine nucleophile.

-

Solution A: Employ Uronium-Based Reagents (e.g., HATU, HBTU) Uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for sterically hindered couplings.[5] They rapidly convert the carboxylic acid into a reactive acyl-tetramethyluronium species, which is highly susceptible to nucleophilic attack.

-

Solution B: Convert to an Acyl Fluoride Intermediate Acyl fluorides are more reactive than their corresponding carboxylic acids but less bulky than many activated esters.[6] They can be generated in situ using reagents like Cyanuric Fluoride or BTFFH under mild conditions, followed by the addition of the amine. This two-step, one-pot procedure minimizes steric clash during the activation phase.[6]

-

Solution C: Two-Step Acid Chloride Formation A reliable, albeit less elegant, method is to first convert the carboxylic acid to its more reactive acid chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride.[7] The isolated acid chloride can then be reacted with the amine, often with a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.

Comparative Data: Amide Coupling Reagents

| Coupling Reagent | Base | Typical Conditions | Reported Yield Range (Hindered Substrates) | Key Considerations |

| DCC/DMAP | DMAP | DCM, 0°C to RT, 12-24h | < 20% | Ineffective for this substrate. |

| HATU | DIPEA | DMF, RT, 1-4h | 80-95% | Highly recommended. Byproducts are water-soluble. [5] |

| PyBOP | DIPEA | DMF, RT, 1-8h | 80-95% | Good for sterically hindered couplings.[5] |

| TiCl₄ | Pyridine | Pyridine, 85°C, 2-12h | 70-90% | Effective, but requires higher temperatures.[8] |

| SOCl₂ (then amine) | Et₃N | Toluene, Reflux, then DCM, 0°C | 75-90% | Robust but requires an extra step and handling of corrosive reagents.[7] |

Detailed Protocol: High-Yield Amidation using HATU

This protocol describes the coupling of 4,4-dimethylcyclohexyl benzoic acid with a generic primary amine (R-NH₂).

Materials:

-

4,4-dimethylcyclohexyl benzoic acid (1.0 equiv)

-

HATU (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Primary Amine (R-NH₂) (1.2 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate, 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

-

Anhydrous MgSO₄

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve 4,4-dimethylcyclohexyl benzoic acid (1.0 equiv) in anhydrous DMF.

-

Add HATU (1.1 equiv) to the solution, followed by DIPEA (2.5 equiv).

-

Stir the mixture at room temperature for 20 minutes to allow for pre-activation (formation of the active ester).

-

Add the primary amine (1.2 equiv) to the activated mixture.

-

Continue stirring at room temperature for 2-4 hours. Monitor reaction progress by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the pure amide.

Scenario 2: Low Conversion in Esterification Reactions